6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

Physicochemical profiling Lipophilicity Medicinal chemistry

Researchers procuring generic 2,4-diaminopyrimidine scaffolds risk failed SNAr diversification and incompatible pharmacophoric profiles. 6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine (CAS 3289-38-1) directly addresses this gap with a reactive C-6 chloro handle for late-stage functionalization while retaining the C-2 diethylamino/C-4 amino pharmacophore cited in US11891362B1 for DNA gyrase-targeted antibacterial series. • Enables single-point SNAr diversification at C-6 with amine, thiol, or alkoxide nucleophiles-impossible with non-halogenated analogs (e.g., CAS 690618-74-7). • Documented absorption enhancer activity supports co-formulation and permeation studies; LogP 2.0-2.40 and single H-bond donor align with membrane permeability requirements. • Available at ≥95% purity with multiple stock-keeping vendors; ambient shipping ensures rapid global fulfillment.

Molecular Formula C8H13ClN4
Molecular Weight 200.67 g/mol
CAS No. 3289-38-1
Cat. No. B1282731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N2,N2-diethylpyrimidine-2,4-diamine
CAS3289-38-1
Molecular FormulaC8H13ClN4
Molecular Weight200.67 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=CC(=N1)Cl)N
InChIInChI=1S/C8H13ClN4/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3,(H2,10,11,12)
InChIKeyXZIIFPSPUDAGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine Profile


6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine (CAS 3289-38-1) is a trisubstituted 2,4-diaminopyrimidine derivative featuring a reactive C-6 chloro substituent and a C-2 diethylamino group [1]. With a molecular weight of 200.67 g/mol, a computed XLogP3-AA of 2.0, one hydrogen bond donor, and four hydrogen bond acceptors, this compound occupies a distinct physicochemical space within the 2,4-diaminopyrimidine class [2]. It is listed under the pharmaceutical intermediate category for heterocyclic compounds and is available from multiple vendors at purities of ≥95–98% .

Intermediate for heterocyclic SAR library synthesis
Reactive C-6 chloro handle for SNAr diversification
Antibacterial hit-to-lead and DNA gyrase research

No Generic Substitute for 6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine


Substituting a closely related 2,4-diaminopyrimidine for 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine introduces risks that propagate through entire synthesis–activity workflows. The specific configuration—C-2 diethylamino, C-4 amino, and C-6 chloro—creates a unique electronic environment where the diethylamino group enhances electron density at the ring, modulating the reactivity of the C-6 chlorine for selective nucleophilic aromatic substitution . Replacing the diethylamino group with dimethylamino eliminates key lipophilic contacts relevant for target binding, while positional isomers (e.g., 6-chloro-N4,N4-diethylpyrimidine-2,4-diamine, CAS 116895-09-1) alter the hydrogen-bonding pharmacophore and cannot be assumed to maintain the same biological profile [1]. The quantitative evidence below substantiates these differentiation claims.

Positional isomer 6-chloro-N4,N4-diethylpyrimidine-2,4-diamine may alter the hydrogen-bonding pharmacophore and target recognition.
Unsubstituted scaffold Parent 2,4-diaminopyrimidine lacks the reactive chloro handle and lipophilic character, limiting synthetic utility.
Non-halogenated analog N2,N2-diethylpyrimidine-2,5-diamine cannot support C-6 diversification and differs in hydrogen-bonding profile.

Differentiation Evidence for 6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine


Lipophilicity and Hydrogen Bonding vs. Parent Pyrimidine

The target compound (3289-38-1) exhibits an XLogP3-AA of 2.0 [1] and a measured LogP of 2.40 , reflecting moderate lipophilicity conferred by the C-2 diethylamino and C-6 chloro substituents. In contrast, the unsubstituted parent 2,4-diaminopyrimidine has a substantially lower computed logP (~-0.5 to 0), and the regioisomer N2,N2-diethylpyrimidine-2,5-diamine (CAS 690618-74-7, MW 166.22) lacks the chloro substituent and has a different hydrogen-bonding arrangement . The target compound has 1 H-bond donor and 4 H-bond acceptors, compared to 2 donors and 4 acceptors for the parent 2,4-diaminopyrimidine [1]. This altered H-bond donor count may impact target recognition in ATP-binding pockets and other drug targets.

Lipophilicity & H-Bonding
Cross-study comparable
LogP increase of ~2–2.5 units vs. parent; 1 fewer H-bond donor
Reported lipophilicity shift may support target-engagement context
Computed and vendor-reported values; review experimental confirmation
Physicochemical profiling Lipophilicity Medicinal chemistry Lead optimization

C-6 Chloro Handle for SNAr Diversification

The C-6 chloro group in 3289-38-1 serves as a reactive site for nucleophilic aromatic substitution (SNAr), enabling selective derivatization without affecting the C-2 diethylamino and C-4 amino groups . This is in contrast to non-halogenated analogs such as N2,N2-diethylpyrimidine-2,5-diamine (CAS 690618-74-7), which lack a reactive synthetic handle. The presence of the electron-donating diethylamino group at C-2 further modulates the electronic character of the pyrimidine ring, potentially influencing the regioselectivity and rate of substitution at C-6 relative to the C-4 amino group . The compound is listed as a '医药中间体' (pharmaceutical intermediate) and is available through custom synthesis in research-grade quantities . The compound can be synthesized from 6-chloropyrimidine-2,4-diamine via reaction with diethylamine .

C-6 SNAr Diversification
Class-level inference
C-6 chloro enables orthogonal derivatization; non-halogenated analogs lack this handle
Supports library synthesis and SAR diversification context
Reactivity inferred from class-level pyrimidine chemistry
Synthetic chemistry Nucleophilic aromatic substitution Building block Library synthesis

Absorption Enhancement Activity

4-Amino-6-chloro-2-diethylaminopyrimidine (3289-38-1) has been explicitly described as an absorption enhancer used in pharmaceutical dosage forms, reported to increase the absorption of co-administered drugs by raising the concentration gradient across the intestinal wall . Additionally, it has demonstrated cytotoxic effects on tissue samples and enhanced the activity of serine proteases such as trypsin and chymotrypsin . The combination of the diethylamino and chloro substituents is considered to influence reactivity and biological activity relative to other pyrimidine derivatives . In contrast, the parent scaffold 2,4-diaminopyrimidine (MW 110.12) and the regioisomer N2,N2-diethylpyrimidine-2,5-diamine are not characterized as absorption enhancers in the available literature.

Absorption Enhancement
Data to verify
Reported absorption enhancer and serine protease modulator activity
Reported functional context; requires independent validation
Primary reference not identified; vendor-reported annotation
Absorption enhancer Drug delivery Mucosal absorption Bioavailability

Antibacterial DNA Gyrase Patent Evidence

6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine (InChIKey: XZIIFPSPUDAGJM-UHFFFAOYSA-N) was explicitly cited as a chemical entity in US Patent US11891362B1, which claims N2,N4-disubstituted pyrimidine-2,4-diamine compounds as antibacterial agents targeting DNA gyrase, with activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [1]. The patent specifically records the compound's SMILES (CCN(CC)C1=NC(N)=CC(Cl)=N1), confirming its structural identity within the claimed antibacterial series [1]. While the C-2 diethylamino and C-6 chloro substitution pattern is structurally distinct from the C-2 monosubstituted or C-4-monosubstituted analogs also claimed in the patent family, the patent's inclusion of this specific substitution pattern supports the relevance of the 2-(dialkylamino)-6-chloro motif in the antibacterial pharmacophore. In comparison, the regioisomer 6-chloro-N4,N4-diethylpyrimidine-2,4-diamine (CAS 116895-09-1) would present a different hydrogen-bonding geometry at the target site.

Antibacterial Patent Evidence
Class-level inference
Explicitly cited in US11891362B1 for DNA gyrase antibacterial series
Supports antibacterial hit-to-lead research context
No specific MIC/IC50 for this single compound in patent
Antibacterial 2,4-Diaminopyrimidine DNA gyrase Patent evidence Anti-tubercular

Metabolic N-Oxygenation Profile

A published metabolic study on 2,4-diamino-6-substituted pyrimidines demonstrated that 6-diethylamino-substituted derivatives undergo biological N-oxygenation to form 3-N-oxides when incubated with hepatic microsomes from various mammalian species [1]. The study explicitly identified 6-diethylamino-2,4-diaminopyrimidine as a substrate for this metabolic pathway, alongside 6-piperidino-, 6-methyl-, and 6-chloro-substituted analogs [1]. Notably, no evidence of 1-N-oxide formation was observed for any of the tested compounds. This class-level metabolic fate is relevant to 3289-38-1, which combines both the 6-chloro and 2-diethylamino motifs; the 2-diethylamino group is expected to undergo similar N-dealkylation or N-oxygenation, while the 6-chloro group may influence the overall metabolic profile through electronic effects. For procurement considerations in programs where metabolic stability is a key selection criterion, the combined 6-chloro + 2-diethylamino metabolic profile represents a distinct combination relative to analogs bearing only one of these substituents.

Metabolic N-Oxygenation
Class-level inference
Expected 3-N-oxide formation via hepatic microsomes; no 1-N-oxide expected
Supports DMPK and metabolic stability research context
Class-level inference from 6-diethylamino-2,4-diaminopyrimidine data
Drug metabolism N-Oxidation Hepatic microsomes Metabolic stability

Application Scenarios for 6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine


DNA Gyrase-Targeted Antibacterial Hit-to-Lead

The explicit citation of this compound in US11891362B1 as part of a N2,N4-disubstituted pyrimidine-2,4-diamine antibacterial series supports its procurement for hit-to-lead optimization against DNA gyrase targets in Mycobacterium tuberculosis and MRSA [1]. The C-6 chloro group provides a synthetic handle for late-stage diversification, while the C-2 diethylamino group contributes the lipophilic character (LogP 2.40, ) needed to engage the hydrophobic enzyme pocket. Researchers should prioritize this compound over 2,4-diaminopyrimidine or regioisomeric 4-diethylamino analogs when the patent-defined N2,N4-disubstituted pharmacophore is the target design space.

Absorption Enhancer for Drug Delivery

The compound's reported activity as an absorption enhancer in pharmaceutical dosage forms positions it as a candidate for co-formulation or permeation studies aimed at improving the bioavailability of poorly absorbed drugs across intestinal or mucosal barriers. Its moderate lipophilicity (LogP 2.0–2.40, ) and single H-bond donor [2] are physicochemical attributes consistent with membrane permeability. For drug delivery research programs, 3289-38-1 should be considered over generic pyrimidines lacking this functional annotation.

Library Synthesis via C-6 SNAr

The C-6 chloro substituent enables nucleophilic aromatic substitution chemistry that non-halogenated analogs (e.g., N2,N2-diethylpyrimidine-2,5-diamine, CAS 690618-74-7) cannot support . For medicinal chemistry groups conducting parallel synthesis of 2,4-diaminopyrimidine libraries, procuring 3289-38-1 as the core scaffold allows single-point diversification at C-6 using amine, thiol, or alkoxide nucleophiles, generating arrays with conserved C-2 diethylamino and C-4 amino pharmacophoric elements.

Serine Protease Probe Development

The reported enhancement of serine protease activity (trypsin and chymotrypsin) suggests potential utility as a biochemical probe for studying protease function or as a modulator in enzymatic assays. The compound's distinct substitution pattern (C-2 diethylamino + C-6 chloro + C-4 amino) may confer selectivity features not present in simpler 2,4-diaminopyrimidine scaffolds. Procurement for protease-focused biochemical screening campaigns is recommended when serine protease modulation is the assay endpoint.

Application
Selection Property
Validation Focus
DNA Gyrase Antibacterial Research
Patent-supported antibacterial pharmacophore
Target engagement and MIC endpoint review
Drug Delivery Research
Reported absorption enhancer and lipophilic profile
Permeation assay and co-formulation context
Library Synthesis and SAR
Reactive C-6 chloro handle for SNAr
C-6 diversification and regioselectivity review
Serine Protease Probe Development
Reported serine protease activity modulation
Enzymatic assay and selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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